molecular formula C14H11NO4 B049719 10-Acetyl-3,7-dihydroxyphenoxazine CAS No. 119171-73-2

10-Acetyl-3,7-dihydroxyphenoxazine

Cat. No.: B049719
CAS No.: 119171-73-2
M. Wt: 257.24 g/mol
InChI Key: PKYCWFICOKSIHZ-UHFFFAOYSA-N
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Description

10-Acetyl-3,7-dihydroxyphenoxazine is a chemical compound known for its use as a highly sensitive and stable substrate for detecting hydrogen peroxide. It is often used in various biochemical assays due to its ability to produce a fluorescent product upon reaction with hydrogen peroxide in the presence of peroxidase enzymes .

Mechanism of Action

Target of Action

The primary target of ADHP is hydrogen peroxide (H2O2) . H2O2 is a reactive oxygen species involved in various biological processes, including cellular signaling, host defense, and oxidative stress .

Mode of Action

ADHP acts as a highly sensitive and stable substrate for horseradish peroxidase (HRP), enabling the selective detection of H2O2 . In the presence of HRP, ADHP reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin .

Biochemical Pathways

The reaction between ADHP and H2O2, catalyzed by HRP, is part of a broader set of biochemical pathways involving reactive oxygen species and peroxidases . Many enzymatic reactions can produce H2O2, so ADHP can be used in coupled enzymatic reactions to detect the biological activity of various enzymes .

Pharmacokinetics

Its solubility in dmso and dmf suggests that it could potentially be absorbed and distributed in biological systems

Result of Action

The result of ADHP’s action is the production of resorufin, a red-fluorescent compound . This fluorescence can be measured using a fluorometer or enzyme-linked immunosorbent assay (ELISA) reader, providing a quantitative readout of H2O2 levels .

Action Environment

The action of ADHP can be influenced by various environmental factors. For example, the presence of albumin can significantly decrease the fluorescence intensity of the ADHP oxidation product . Additionally, the reaction is performed in a buffered solution (e.g., sodium phosphate buffer), and the pH of the solution can affect the reaction . The reaction should also be performed in the dark to prevent photooxidation .

Biochemical Analysis

Biochemical Properties

10-Acetyl-3,7-dihydroxyphenoxazine plays a significant role in biochemical reactions, particularly in the detection of H2O2 . It interacts with horseradish peroxidase (HRP), an enzyme that catalyzes the oxidation of this compound in the presence of H2O2 . The reaction results in the formation of a highly fluorescent compound called resorufin . This interaction is highly specific and occurs in a 1:1 stoichiometry .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to detect H2O2, a reactive oxygen species involved in various cellular processes . By providing a means to measure H2O2 levels, this compound indirectly influences our understanding of cell signaling pathways, gene expression, and cellular metabolism that are regulated or affected by H2O2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its oxidation by H2O2 in the presence of HRP . This reaction transforms the non-fluorescent this compound into the highly fluorescent resorufin . This transformation allows for the detection and quantification of H2O2, providing insights into the activities of enzymes and other biomolecules that produce or interact with H2O2 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and its ability to produce a fluorescent signal upon oxidation . The compound is stable and can be stored at -20°C in the dark . The fluorescence signal it produces upon oxidation can be measured using a fluorescence plate reader .

Metabolic Pathways

This compound is involved in the H2O2 detection pathway . It interacts with HRP, which catalyzes its oxidation in the presence of H2O2 . The product of this reaction, resorufin, can then be detected and quantified .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine typically involves the acetylation of 3,7-dihydroxyphenoxazine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 10-position. Common reagents used in this process include acetic anhydride and a suitable base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Properties

IUPAC Name

1-(3,7-dihydroxyphenoxazin-10-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYCWFICOKSIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152327
Record name Amplex red reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119171-73-2
Record name Amplex Red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amplex red reagent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ampliflu Red
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lysophospholipase (EC 3.1.1.5) was obtained from Asachi Chemical Co. (Tokyo, Japan). Glycerophosphorylcholine phosphodiesterase (GPCP; EC 3.1.4.2), choline oxidase (COD; EC 1.1.3.17), peroxidase (EC 1.11.1.7), sodium N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline dehydrate (TOOS) and 4-aminoantipyrine were purchased from Aldrich (Milwaukee, Wis.). 1-Palmitoyl-2-hydroxy-phosphatidylcholine was obtained from Avanti Polar-Lipids Inc. (Alabaster, Ala.). 10-acetyl-3,7-dihydroxyphenoxazine was obtained from Invitrogen (Carlsbad, Calif.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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